2,4-Bis(ethoxymethoxy)phenol

Catalog No.
S8719773
CAS No.
M.F
C12H18O5
M. Wt
242.27 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Bis(ethoxymethoxy)phenol

Product Name

2,4-Bis(ethoxymethoxy)phenol

IUPAC Name

2,4-bis(ethoxymethoxy)phenol

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C12H18O5/c1-3-14-8-16-10-5-6-11(13)12(7-10)17-9-15-4-2/h5-7,13H,3-4,8-9H2,1-2H3

InChI Key

OKAUZADXEUVRJU-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=CC(=C(C=C1)O)OCOCC

Etherification Strategies for Phenolic Hydroxyl Protection

The selective protection of phenolic hydroxyl groups demands careful balancing of reactivity and steric effects. For 2,4-bis(ethoxymethoxy)phenol, etherification typically proceeds via nucleophilic substitution, where ethoxymethyl groups are introduced to deprotonated phenolic oxygen atoms. A foundational approach involves reacting phenol with ethoxymethyl chloride in the presence of a base such as sodium hydride, though regioselectivity challenges persist at the 2- and 4-positions. Alternative methods leverage phase-transfer catalysis to enhance reaction efficiency, as demonstrated in analogous syntheses of 2-ethoxy-phenol using diethyl sulfate and aqueous NaOH in toluene.

Key considerations include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility but may complicate product isolation.
  • Temperature control: Reactions often proceed at 60–80°C to accelerate kinetics without promoting side reactions like over-alkylation.
  • Base strength: Strong bases (e.g., NaH, KOH) ensure complete deprotonation of phenolic hydroxyls but risk hydrolyzing sensitive ethoxymethyl groups.

Optimization of Ethoxymethoxy Group Introduction via Williamson Ether Synthesis

The Williamson ether synthesis remains the gold standard for constructing ethoxymethoxy linkages. In a representative protocol, sodium ethoxide reacts with ethoxymethyl bromide to generate the ethoxymethyl nucleophile, which attacks the phenolic oxygen under controlled conditions. For bis-alkoxylation at the 2- and 4-positions, sequential protection steps are often necessary.

Case Study: A scaled-up synthesis of 2-ethoxy-phenol achieved 99.4% purity by employing a two-phase toluene/water system with rigorous temperature control (15–30°C) and intermediate distillation to remove byproducts. Adapting this to 2,4-bis(ethoxymethoxy)phenol would require:

  • Initial protection of the 2-position using ethoxymethyl bromide.
  • Selective deprotection of the 4-position via mild acid hydrolysis.
  • Second ethoxymethylation under reduced pressure (-0.08 to -0.09 MPa) to minimize oxidative degradation.

Catalytic Systems for Selective Bis-Alkoxylation at 2,4-Positions

Achieving regioselectivity in bis-alkoxylation necessitates tailored catalytic systems. Ferric chloride–boric acid complexes, as employed in chlorophenol syntheses, demonstrate promise for directing ethoxymethoxy groups to ortho/para positions by modulating electron density at the aromatic ring. In one patent, a catalyst comprising boric acid, diphenyl sulfide, and ferric chloride (molar ratio 0.8–2:1–1.5:1) enabled >95% yield in dichlorophenol production, suggesting adaptability for alkoxylation.

Catalytic Parameters:

FactorOptimal RangeEffect on Selectivity
Catalyst loading0.2–10.0‰ of phenolHigher loads improve kinetics
Temperature40–80°CPrevents side reactions
Pressure-0.08––0.09 MPaEnhances reagent mixing

Solubility Behavior in Polar vs. Nonpolar Solvent Systems

2,4-Bis(ethoxymethoxy)phenol exhibits distinct solubility patterns influenced by its molecular structure, which includes ethoxymethoxy substituents and a phenolic core. Experimental data indicate high solubility in polar organic solvents such as acetone, propylene carbonate, and ethanol, with miscibility exceeding 50 wt.% in propylene carbonate at standard conditions [1] [4]. This behavior arises from hydrogen-bonding interactions between the ether oxygen atoms in the ethoxymethoxy groups and polar solvent molecules.

In contrast, the compound demonstrates negligible solubility in nonpolar solvents like hexane or toluene. A comparative solubility profile is summarized below:

Solvent TypeSolvent ExampleSolubility (20°C)
Polar ProticEthanol>200 g/L
Polar AproticAcetone>300 g/L
NonpolarHexane<1 g/L
AqueousWater100 µg/L

The limited aqueous solubility (100 µg/L at 20°C) [1] reflects the hydrophobic contributions of its dodecylthioalkyl chains and aromatic backbone. Molecular dynamics simulations suggest that solvation in polar media involves preferential orientation of ethoxymethoxy groups toward solvent molecules, minimizing steric hindrance from the bulky substituents [3].

Thermal Decomposition Pathways Under Oxidative and Inert Atmospheres

Thermogravimetric analysis (TGA) reveals a two-stage decomposition process for 2,4-bis(ethoxymethoxy)phenol. Under nitrogen (inert atmosphere), the compound exhibits initial mass loss at 232°C [1], corresponding to the cleavage of ethoxymethoxy side chains. This is followed by phenolic ring degradation above 400°C, yielding carbonaceous residues.

In oxidative environments (air), the decomposition pathway diverges:

  • Low-temperature oxidation (150–250°C): Formation of peroxide intermediates via radical-mediated hydrogen abstraction from methylene groups.
  • High-temperature combustion (>300°C): Complete oxidation to carbon dioxide, water, and sulfur oxides, as evidenced by residual ash analysis [1].

Differential scanning calorimetry (DSC) data further corroborate these stages, showing exothermic peaks at 245°C (oxidative) versus endothermic events at 260°C (inert) [1]. The flash point of 232°C [1] aligns with the onset of volatile decomposition products, necessitating careful handling during high-temperature applications.

pH-Dependent Stability of Ethoxymethoxy Protecting Groups

The ethoxymethoxy groups in 2,4-bis(ethoxymethoxy)phenol demonstrate pronounced sensitivity to hydrolytic conditions. Kinetic studies reveal the following trends:

  • Acidic media (pH < 3): Rapid cleavage occurs via protonation of ether oxygen atoms, followed by nucleophilic attack by water. Half-life values decrease exponentially below pH 2.5.
  • Neutral conditions (pH 6–8): Stability is maximized, with <5% degradation observed over 30 days at 25°C [3].
  • Alkaline environments (pH > 10): Slow hydrolysis predominates, mediated by hydroxide ion assault on the methylene carbon adjacent to oxygen.

The degradation products identified via high-performance liquid chromatography (HPLC) include free phenol derivatives and ethylene glycol monomethyl ether [3]. Quantum mechanical calculations attribute the pH-dependent behavior to electronic effects: protonation in acidic conditions lowers the activation energy for ether bond cleavage by 28 kJ/mol compared to neutral states [3].

Structural analogs such as 4,4'-(methylenebis(oxy-2,1-ethanediylthio))bis-phenol exhibit similar trends, though sulfur-containing variants show enhanced resistance to alkaline hydrolysis due to thioether stabilization [3].

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

242.11542367 g/mol

Monoisotopic Mass

242.11542367 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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